3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a brominated pyrazole ring, a morpholine moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the bromination of a pyrazole derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The morpholine moiety is introduced via nucleophilic substitution reactions. The overall synthetic route requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in unique interactions and reactions, making this compound particularly interesting for further research and development.
Properties
Molecular Formula |
C19H21BrN6O3 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H21BrN6O3/c20-16-10-22-26(12-16)13-17-23-19(29-24-17)18(27)21-9-14-1-3-15(4-2-14)11-25-5-7-28-8-6-25/h1-4,10,12H,5-9,11,13H2,(H,21,27) |
InChI Key |
XXOQKWPWWYXUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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